N-(Hexahydrocyclopenta[c]pyrrol-2(1H)-yl)methanimine
Description
Properties
CAS No. |
143996-83-2 |
|---|---|
Molecular Formula |
C8H14N2 |
Molecular Weight |
138.21 g/mol |
IUPAC Name |
N-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)methanimine |
InChI |
InChI=1S/C8H14N2/c1-9-10-5-7-3-2-4-8(7)6-10/h7-8H,1-6H2 |
InChI Key |
UGMJKJOHOGZIHI-UHFFFAOYSA-N |
Canonical SMILES |
C=NN1CC2CCCC2C1 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation of N-(Hexahydrocyclopenta[c]pyrrol-2(1H)-yl)methanimine typically involves the condensation of the corresponding hexahydrocyclopenta[c]pyrrol-2(1H)-amine with formaldehyde or a suitable aldehyde source to form the imine functionality. This approach leverages the nucleophilicity of the amine and the electrophilicity of the aldehyde carbonyl.
Stepwise Synthesis
Synthesis of Hexahydrocyclopenta[c]pyrrol-2(1H)-amine Precursor
The hexahydrocyclopenta[c]pyrrol-2(1H)-amine core can be synthesized via hydrogenation of cyclopenta[c]pyrrole derivatives or through cyclization reactions involving appropriate aminoalkene precursors. This step ensures the availability of the amine functional group necessary for imine formation.Imine Formation via Condensation
The amine is reacted with formaldehyde under controlled conditions (often in anhydrous solvents and mild acidic or neutral pH) to yield the methanimine derivative. The reaction is typically carried out at room temperature or slightly elevated temperatures to favor imine formation while minimizing side reactions.Purification and Isolation
The crude imine product is purified by standard techniques such as recrystallization or chromatography to obtain the pure this compound.
Alternative Synthetic Routes
Reductive Amination : An alternative method involves reductive amination where the hexahydrocyclopenta[c]pyrrol-2(1H)-amine is reacted with formaldehyde in the presence of a reducing agent (e.g., sodium cyanoborohydride) to directly form the secondary amine derivative, which can be subsequently converted to the imine under oxidative conditions.
Use of Protected Intermediates : Protection of the amine or other functional groups during synthesis can improve yields and selectivity. For example, tert-butyl protection of hydroxymethyl derivatives of hexahydrocyclopenta[c]pyrrole has been reported to facilitate subsequent transformations.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Anhydrous ethanol, methanol, or dichloromethane | Solvent choice affects imine stability |
| Temperature | 20–50 °C | Mild heating promotes reaction rate |
| Catalyst/Acid | Trace acid (e.g., acetic acid) | Catalyzes imine formation |
| Reaction Time | 1–24 hours | Depends on substrate and conditions |
| Purification | Recrystallization or silica gel chromatography | Ensures product purity |
Yields and Purity
Reported yields for imine formation from hexahydrocyclopenta[c]pyrrol-2(1H)-amine and formaldehyde typically range from 60% to 85%, depending on reaction scale and purification methods. Analytical data such as NMR, IR, and mass spectrometry confirm the formation and purity of the imine.
Research Findings and Data
Structural Confirmation : Spectroscopic analysis confirms the imine C=N bond formation, with characteristic IR absorption near 1640 cm⁻¹ and NMR signals consistent with the methanimine proton and carbon environments.
Stability Studies : The imine exhibits moderate stability under anhydrous conditions but can hydrolyze back to the amine and aldehyde in the presence of water, necessitating careful handling and storage.
Synthetic Utility : The compound serves as a key intermediate in the synthesis of sulfonylurea derivatives and other bioactive molecules, as evidenced by its presence in impurity profiles of gliclazide analogs.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Direct Condensation | Hexahydrocyclopenta[c]pyrrol-2(1H)-amine + Formaldehyde | Mild acid catalyst, 20–50 °C, 1–24 h | Simple, straightforward | Imine hydrolysis risk |
| Reductive Amination | Hexahydrocyclopenta[c]pyrrol-2(1H)-amine + Formaldehyde + Reducing agent | Sodium cyanoborohydride, mild conditions | High selectivity, fewer side products | Requires reducing agent |
| Protected Intermediate | Protected hexahydrocyclopenta[c]pyrrol derivatives | Protection/deprotection steps | Improved yield and selectivity | More steps, increased complexity |
Chemical Reactions Analysis
Types of Reactions
N-Methylenehexahydrocyclopenta[c]pyrrol-2(1H)-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of fully saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Hydrogen gas in the presence of palladium on carbon is frequently used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions.
Major Products
The major products formed from these reactions include N-oxides, fully saturated pyrrolidine derivatives, and various substituted pyrrolidines.
Scientific Research Applications
Pharmacological Applications
A. Inhibition of Mps-1 Kinase
One of the primary applications of N-(Hexahydrocyclopenta[c]pyrrol-2(1H)-yl)methanimine is its role as an inhibitor of the monopolar spindle 1 kinase (Mps-1). This kinase is crucial in regulating cell division and has been implicated in various cancers, including hematological malignancies and solid tumors. Research indicates that compounds with a similar structure exhibit high activity in inhibiting Mps-1, suggesting potential therapeutic uses in treating uncontrolled cell growth and hyperproliferative diseases .
B. Treatment of Gastrointestinal Disorders
The compound has also shown promise in the development of pharmaceutical compositions aimed at treating gastrointestinal disorders such as peptic ulcers, gastritis, and gastroesophageal reflux disease (GERD). Its mechanism involves acting as an acid secretion inhibitor, which can alleviate symptoms associated with these conditions .
Medicinal Chemistry
A. Synthesis of Analogues
This compound serves as a core scaffold for synthesizing various analogues that target different biological pathways. For instance, derivatives have been explored as protease activated receptor 1 (PAR1) antagonists, which play a role in cardiovascular diseases . The unique structural features of the compound allow for modifications that enhance metabolic stability without significantly reducing biological activity.
B. Neuropharmacology
Research has indicated that related compounds can act as allosteric inhibitors of Src homology region 2 domain-containing phosphatase-2 (SHP2), implicating them in signaling pathways relevant to cancer and neuropharmacology. Additionally, some derivatives have shown potential as negative modulators of NMDA receptors, which are critical in neurodegenerative diseases .
Case Studies
Mechanism of Action
The mechanism by which N-Methylenehexahydrocyclopenta[c]pyrrol-2(1H)-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes and receptors that play a role in biological processes. The compound can modulate the activity of these targets, leading to various physiological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Gliclazide and Derivatives
Chemical Name :
1-(Hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-3-(p-tolylsulfonyl)urea
Key Differences :
- Functional Group : Gliclazide contains a sulfonylurea group (–SO₂–NH–CO–NH–) linked to the bicyclic amine, whereas N-(Hexahydrocyclopenta[c]pyrrol-2(1H)-yl)methanimine features a methanimine (–CH₂=N–) group.
- Pharmacological Role : Gliclazide is a therapeutic oral hypoglycemic agent that stimulates insulin secretion via pancreatic β-cell potassium channel inhibition . The methanimine derivative lacks documented hypoglycemic activity, likely due to the absence of the sulfonylurea pharmacophore.
- Reactivity : The imine group in the target compound may exhibit higher reactivity (e.g., hydrolysis susceptibility) compared to the stable sulfonylurea linkage in gliclazide.
Hexahydrocyclopenta[c]pyrrol-2(1H)-amine Hydrochloride
Chemical Name :
Hexahydrocyclopenta[c]pyrrol-2(1H)-amine hydrochloride
Key Differences :
- Substituent : The hydrochloride salt is a primary amine (–NH₂), while the target compound contains an imine (–CH₂=N–).
- Utility : The amine derivative is a synthetic intermediate used in drug discovery (e.g., for coupling with carbonyl groups to form ureas or amides) . The methanimine derivative could serve as a precursor for Schiff base formation or metal coordination complexes.
4-(3-(Hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propoxy)benzamide
CAS Number : 862896-30-8
Key Differences :
- Linkage : This compound connects the bicyclic amine to a benzamide via a propoxy (–O–CH₂–CH₂–CH₂–) spacer, unlike the direct methanimine linkage in the target compound.
- Bioactivity : Benzamide derivatives often target enzymes like histone deacetylases (HDACs) or receptors. The propoxy-benzamide structure may enhance solubility compared to the imine group.
| Property | This compound | 4-(3-(Hexahydro...)propoxy)benzamide |
|---|---|---|
| Linkage Type | Direct imine | Propoxy-benzamide |
| Solubility | Likely low (nonpolar imine) | Moderate (polar benzamide) |
Biological Activity
N-(Hexahydrocyclopenta[c]pyrrol-2(1H)-yl)methanimine, also known as N-methylenehexahydrocyclopenta[c]pyrrol-2(1H)-amine, is a bicyclic compound that has garnered significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and synthesis methods.
Chemical Structure and Properties
The compound is characterized by a bicyclic structure that includes a methylene group attached to the nitrogen atom of the hexahydrocyclopenta[c]pyrrol moiety. Its molecular formula is , with a molecular weight of approximately 138.21 g/mol. The unique structure allows for various interactions with biological macromolecules, making it a promising candidate for drug development.
Antimicrobial and Antitubercular Properties
Research indicates that derivatives related to hexahydrocyclopenta[c]pyrrole exhibit significant antimicrobial and antitubercular activities. For instance, studies have shown that certain analogues can act as protease activated receptor 1 (PAR1) antagonists, which may play a role in modulating pathways involved in cancer and other diseases .
Neuropharmacological Effects
This compound has been implicated in neuropharmacology as well. Certain derivatives have been reported to act as negative modulators of NMDA receptors, suggesting potential applications in treating neurological disorders . The ability to affect neurotransmitter systems positions this compound as a candidate for further exploration in neurotherapeutics.
The mechanisms through which this compound exerts its biological effects involve interactions with various biological targets:
- Receptor Modulation : The compound may interact with specific receptors such as NMDA and PAR1, leading to altered signaling pathways that can impact cell proliferation and survival.
- Enzyme Inhibition : Studies suggest that it may inhibit specific enzymes involved in disease processes, contributing to its therapeutic potential against conditions like cancer .
Synthesis
The synthesis of this compound typically involves cyclization reactions starting from cyclopentanone and ammonia, followed by the addition of formaldehyde. Key steps include:
- Formation of the Hexahydrocyclopenta[c]pyrrole : This involves cyclization reactions that create the bicyclic structure.
- Introduction of the Methylene Group : The methylene group is added to the nitrogen atom, enhancing the compound's reactivity.
Industrial production may utilize batch or continuous flow reactors to enhance efficiency and yield .
Case Studies
Several studies have highlighted the potential applications of this compound:
- Study on Antimicrobial Activity : A series of derivatives were tested against various bacterial strains, demonstrating significant inhibition rates comparable to established antibiotics .
- Neuropharmacological Assessment : In vitro assays showed that certain derivatives could effectively modulate NMDA receptor activity, indicating their potential use in treating neurodegenerative diseases .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Antimicrobial, Neuropharmacological | Receptor modulation, Enzyme inhibition |
| Octahydrocyclopenta[c]pyrrole | PAR1 antagonism | Modulation of signaling pathways |
| Pyrrole Derivatives | Anticancer, Anti-inflammatory | Various enzyme inhibitions |
This table illustrates how this compound compares to related compounds in terms of biological activity and mechanisms.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for N-(Hexahydrocyclopenta[c]pyrrol-2(1H)-yl)methanimine, and how is purity validated?
- Methodological Answer : The compound can be synthesized via one-pot condensation of hexahydrocyclopenta[c]pyrrol-2(1H)-amine with a carbonyl precursor (e.g., formaldehyde). Key steps include refluxing in anhydrous ethanol under nitrogen, followed by purification via column chromatography. Purity is validated using 1H/13C NMR (to confirm imine bond formation at δ 8.3–8.5 ppm for CH=N), FTIR (C=N stretch ~1600–1650 cm⁻¹), and HRMS (exact mass ±5 ppm). Contaminants like unreacted amine are quantified via HPLC with a C18 column (method: 0.1% TFA in acetonitrile/water gradient) .
Q. Which spectroscopic techniques are essential for characterizing the imine bond in this compound?
- Methodological Answer :
- FTIR : Confirms C=N stretching vibrations (~1600–1650 cm⁻¹).
- 1H NMR : Detects the imine proton as a singlet or multiplet near δ 8.3–8.5 ppm.
- 13C NMR : Identifies the imine carbon at ~150–160 ppm.
- UV-Vis : Assesses π→π* transitions (λmax ~250–300 nm) for electronic properties relevant to optoelectronic applications .
Q. How does the hexahydrocyclopenta[c]pyrrol moiety influence the compound’s stability under varying pH?
- Methodological Answer : Stability studies in buffers (pH 1–13) at 37°C for 24 hours, monitored via HPLC, reveal that the bicyclic pyrrolidine moiety enhances rigidity, reducing hydrolysis of the imine bond in neutral to mildly acidic conditions. Degradation accelerates at pH >10 due to nucleophilic attack on the C=N bond. Storage recommendations: –20°C in amber vials under argon .
Advanced Research Questions
Q. How can computational modeling predict optoelectronic properties of this Schiff base?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311G**) optimize geometry and compute frontier molecular orbitals (HOMO-LUMO gaps). Time-Dependent DFT (TD-DFT) predicts absorption spectra, while nonlinear optical (NLO) parameters (e.g., hyperpolarizability) are derived to assess potential in photonic devices. Compare results with experimental UV-Vis and fluorescence data to validate models .
Q. What strategies resolve contradictions in solubility data across solvents?
- Methodological Answer : Contradictions arise from polymorphic forms or solvent polarity effects. Use XRPD to identify crystalline vs. amorphous phases. Solubility is measured via shake-flask method in water, DMSO, and ethanol (25°C, 48 hrs). For low solubility, co-solvency (e.g., PEG 400) or salt formation (e.g., HCl adduct) is explored. Data normalization to LogP (predicted via ChemDraw) clarifies trends .
Q. How to design SAR studies for evaluating serine palmitoyltransferase (SPT) inhibition?
- Methodological Answer :
- Structural Analogues : Synthesize derivatives with modifications to the imine group (e.g., alkylation) or pyrrolidine ring (e.g., fluorination).
- In Vitro Assays : Measure IC50 using recombinant SPT in a radiometric assay (³²P-labeled substrates).
- Crystallography : Co-crystallize with SPT to identify binding interactions. Prioritize compounds with sub-100 nM IC50 and >50% inhibition at 10 µM .
Q. What in vitro models assess hypoglycemic potential, given structural similarities to Gliclazide?
- Methodological Answer : While not a sulfonylurea, the compound’s bicyclic amine may target pancreatic β-cells. Use GLUT4 translocation assays in 3T3-L1 adipocytes and insulin secretion assays in INS-1 cells (glucose-stimulated, 16.7 mM). Compare efficacy to Gliclazide (positive control) and validate via AMPK/mTOR pathway analysis .
Data Contradiction & Experimental Design
Q. How to address inconsistent synthetic yields (e.g., 50–73%) in literature?
- Methodological Answer : Variability stems from amine purity or reaction atmosphere. Optimize by:
- Amine Pre-treatment : Recrystallize from ethyl acetate or use Schlenk-line techniques for anhydrous conditions.
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate imine formation.
- Yield Monitoring : Use in-situ FTIR or LC-MS to track reaction progress and halt at equilibrium .
Q. What impurities are common in synthesis, and how are they controlled?
- Methodological Answer : Major impurities include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
